

# Spectroscopic Profile of Beta-Ionone: A Technical Guide for Identification

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## Compound of Interest

Compound Name: *beta-Ionone*

Cat. No.: *B3029801*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of **beta-ionone**, a key fragrance and flavor compound also utilized in the synthesis of Vitamin A. The following sections detail the characteristic spectral signatures obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), facilitating its unambiguous identification. Detailed experimental protocols for acquiring this data are also provided.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **beta-ionone** is summarized in the tables below for easy reference and comparison.

### UV-Visible Spectroscopy

Solvent	$\lambda_{\text{max}}$ (nm)
Ethanol	294
Distilled Water	296
Phosphate Buffer Saline (pH 6.8)	295
0.1 N HCl	296

## Infrared Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~1676 - 1697	C=O ( $\alpha,\beta$ -unsaturated ketone)
~1600	C=C (conjugated)
~2960 - 2870	C-H (alkane stretching)
~1365	C-H (gem-dimethyl)
~975	=C-H (trans olefinic bend)

## <sup>1</sup>H NMR Spectroscopy (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
1.07	s	6H	C(CH <sub>3</sub> ) <sub>2</sub>
1.49	m	2H	-CH <sub>2</sub> -
1.63	m	2H	-CH <sub>2</sub> -
1.77	s	3H	=C-CH <sub>3</sub>
2.30	s	3H	-C(=O)CH <sub>3</sub>
6.12	d	1H	=CH-C(=O)
7.27	d	1H	-CH=

## <sup>13</sup>C NMR Spectroscopy (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
18.85	-CH <sub>2</sub> -
21.75	=C-CH <sub>3</sub>
27.17	-C(=O)CH <sub>3</sub>
28.78	C(CH <sub>3</sub> ) <sub>2</sub>
33.54	-CH <sub>2</sub> -
34.04	C(CH <sub>3</sub> ) <sub>2</sub>
39.68	-CH <sub>2</sub> -
131.56	=C-
135.89	=CH-
136.15	=C-
143.22	=CH-
198.85	C=O

## Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity	Assignment
192	Moderate	[M] <sup>+</sup> (Molecular Ion)
177	High (Base Peak)	[M - CH <sub>3</sub> ] <sup>+</sup>
149	Low	[M - CH <sub>3</sub> - CO] <sup>+</sup>
136	Moderate	Retro-Diels-Alder Fragment
93	Low	Further Fragmentation
77	Low	Further Fragmentation
43	High	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

## UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) of **beta-ionone**.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **beta-ionone** in the desired solvent (e.g., ethanol). A typical concentration is in the range of 1-10  $\mu\text{g/mL}$ . Ensure the solution is clear and free of any particulate matter.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the reference beam path of the spectrophotometer.
- **Sample Measurement:** Fill a matched quartz cuvette with the **beta-ionone** solution. Place it in the sample beam path.
- **Data Acquisition:** Scan the sample from approximately 200 nm to 400 nm. The instrument will record the absorbance as a function of wavelength.
- **Data Analysis:** The wavelength at which the highest absorbance is recorded is the  $\lambda_{\text{max}}$ .

## Infrared Spectroscopy

Objective: To identify the functional groups present in **beta-ionone**.

Methodology:

- **Sample Preparation:** As **beta-ionone** is a liquid at room temperature, the neat liquid can be analyzed directly. Place one drop of **beta-ionone** onto the surface of a salt plate (e.g., NaCl or KBr).
- **Sample Mounting:** Place a second salt plate on top of the first, creating a thin liquid film between the plates.

- Instrumentation: Place the "sandwich" of salt plates into the sample holder of an FTIR spectrometer.
- Background Spectrum: Run a background scan with no sample in the beam path to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Data Acquisition: Acquire the infrared spectrum of the sample, typically over the range of 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Objective: To elucidate the detailed molecular structure of **beta-ionone**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **beta-ionone** in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).
- Shimming: Shim the magnetic field to ensure homogeneity and improve spectral resolution.
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay to allow for full magnetization recovery.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
- Data Analysis: Integrate the <sup>1</sup>H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.

## Mass Spectrometry (Electron Ionization)

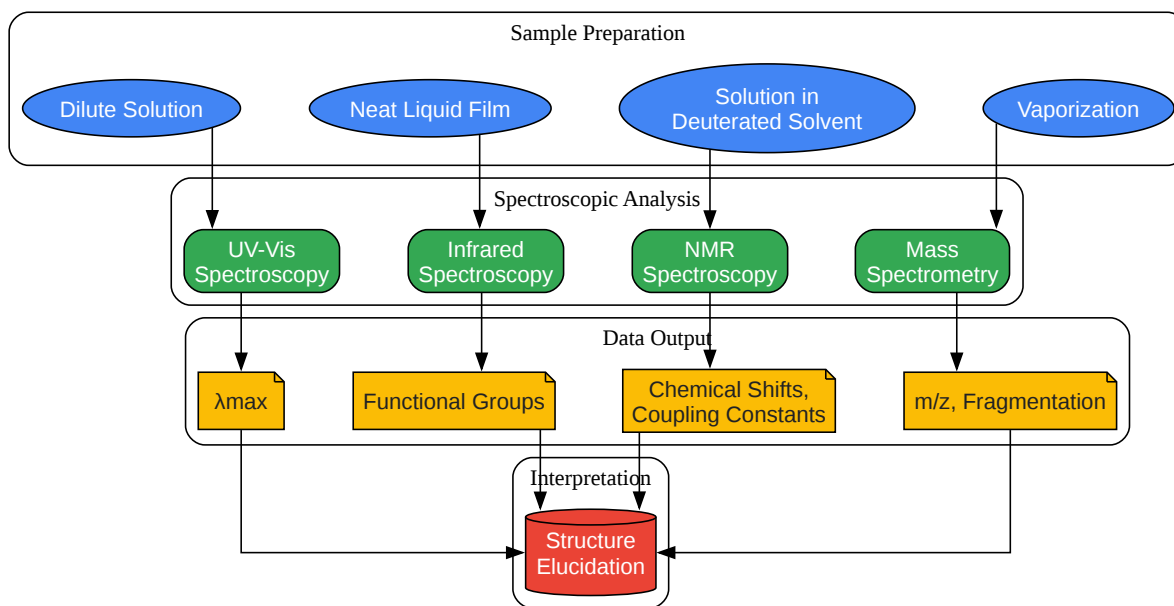
Objective: To determine the molecular weight and fragmentation pattern of **beta-ionone**.

Methodology:

- **Sample Introduction:** Introduce a small amount of **beta-ionone** into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.
- **Ionization:** The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron, forming a molecular ion ( $[M]^+$ ), and induces fragmentation.<sup>[1][2]</sup>
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector counts the number of ions at each  $m/z$  value.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The peak with the highest  $m/z$  often corresponds to the molecular ion, and the fragmentation pattern provides structural information. The most abundant ion gives rise to the base peak.<sup>[3]</sup>

## Visualizations

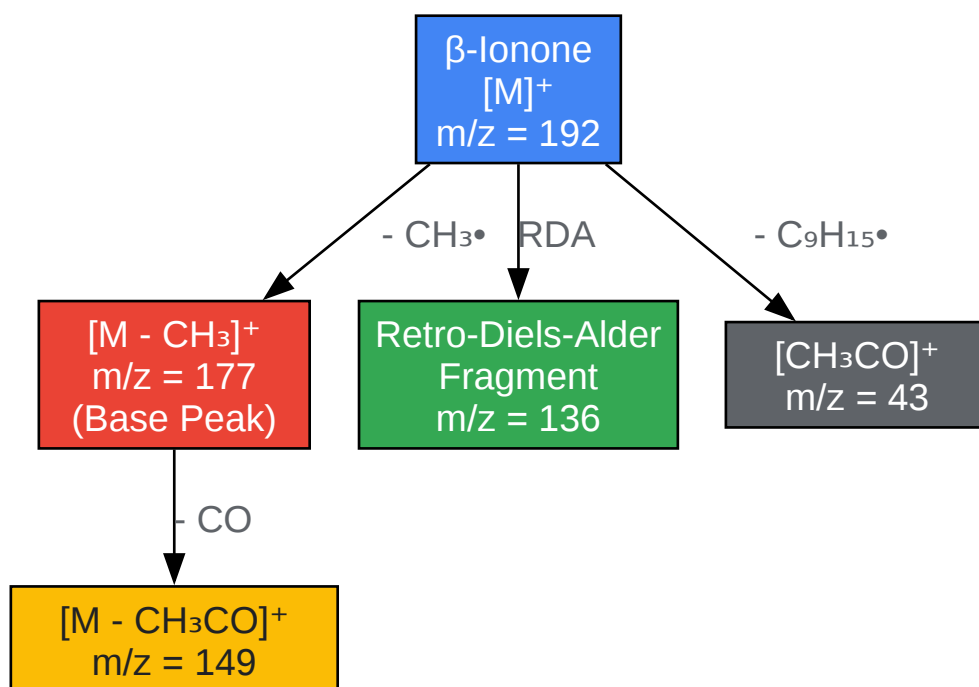
### Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic identification of a chemical compound.

## Mass Spectrometry Fragmentation of Beta-Ionone



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Caption: Key fragmentation pathways of **beta-ionone** in electron ionization mass spectrometry.

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